N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine
Description
Benzimidazole Moiety
The 2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl group consists of:
1,3,5-Triazine Core
The central 1,3,5-triazine ring provides a planar, electron-deficient scaffold that facilitates π-π stacking and hydrogen-bond interactions. Substituents at positions 2, 4, and 6 modulate solubility and target affinity.
Morpholino Group
The morpholino substituent (C₄H₈NO) is a saturated six-membered ring containing one oxygen and one nitrogen atom. It contributes to solubility and serves as a hydrogen-bond acceptor.
Methylpiperidinyl-Phenyl Side Chain
The N-(2-methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl) group features:
- A tert-butyl amine linked to a phenyl ring.
- A 1-methylpiperidin-4-yl substituent, introducing conformational rigidity and basicity.
Table 2: Functional group roles
| Functional Group | Role in Molecular Interactions |
|---|---|
| Benzimidazole | Binds hydrophobic pockets via aromatic stacking |
| Methylsulfonyl | Enhances solubility and hydrogen-bond acceptor capacity |
| 1,3,5-Triazine | Provides scaffold for substituent orientation |
| Morpholino | Modulates pharmacokinetic properties |
| Methylpiperidinyl | Engages in cation-π interactions |
CAS Registry Number and Alternative Designations (P110δ-IN-1)
The compound is registered under CAS 1595129-71-7 and is alternatively designated P110δ-IN-1 , reflecting its role as a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).
Table 3: Identifiers and synonyms
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1595129-71-7 |
| IUPAC Name | As above |
| Common Synonyms | P110δ-IN-1, ME-401, Zandelisib |
| Therapeutic Target | PI3K p110δ (IC₅₀ = 8.4 nM) |
The compound’s development history includes its extraction from patent WO 2014055647 A1, where it demonstrated nanomolar potency against p110δ. Its alternative designation ME-401 is used in clinical contexts, particularly for hematologic malignancies.
Properties
IUPAC Name |
N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-4-(2-methylsulfonylbenzimidazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N8O3S/c1-31(2,21-23-9-5-6-10-24(23)22-13-15-37(3)16-14-22)36-27-33-28(38-17-19-42-20-18-38)35-29(34-27)39-26-12-8-7-11-25(26)32-30(39)43(4,40)41/h5-12,22H,13-21H2,1-4H3,(H,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTXVGREXBMCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of ME-401 is the PI3Kδ isoform , which mediates multiple events in lymphocytes, including cell proliferation, survival, and motility. This makes it an attractive target for drug development, particularly for the treatment of lymphoid malignancies.
Mode of Action
ME-401 selectively inhibits PI3Kδ, leading to downstream inhibitory effects on cell growth and survival. This inhibition is utilized to treat lymphoid malignancies.
Biochemical Pathways
PI3Kδ signaling is at the crossroads of B-cell receptor signaling pathways that are major drivers of survival and proliferation of B-cell malignancies. Inhibition of PI3Kδ by ME-401 disrupts these pathways, leading to decreased cell proliferation, survival, and motility.
Pharmacokinetics
ME-401 has been shown to have a high oral bioavailability of 79% in dogs. It distributes into the lymph in dogs and permeates into cells readily. The human blood to plasma ratio of ME-401 is 1.4, and it has 50% retention in the Caco-2 cell monolayer at 1 μM. The high binding affinity and low dissociation rate of ME-401 result in an equilibrium dissociation constant (KD) of 3.03×10−11 M.
Result of Action
ME-401 has demonstrated high overall response rates in both follicular lymphoma (FL) and chronic lymphocytic leukemia or small lymphocytic lymphoma (CLL/SLL). In a Phase 1b study, an 80% overall response rate was observed in patients with relapsed or refractory (r/r) FL. Comparable overall response rates were observed across patient groups receiving ME-401 as a monotherapy or in combination with rituximab.
Action Environment
The efficacy of ME-401 can be influenced by the dosing schedule. An intermittent dosing schedule (one week on, three weeks off) appears to markedly reduce toxicity and maintain efficacy. This novel dosing strategy allows for T-regulatory cell repopulation, which could potentially expand the role of PI3K inhibitors in B-cell malignancies.
Biochemical Analysis
Biochemical Properties
ME401 exhibits high selectivity for the PI3Kδ isoform and has different drug properties compared to other PI3Kδ inhibitors. This compound has the potential to become the best-in-class PI3Kδ inhibitor.
Cellular Effects
ME401 has shown promising results in the treatment of various B-cell malignancies. The compound’s clinical characteristics suggest that it has the potential to address a range of B-cell malignancies, either as a monotherapy or in combination with other cancer drugs.
Molecular Mechanism
The molecular mechanism of ME401 involves the inhibition of PI3Kδ, a type of enzyme that is often overexpressed in cancer cells and plays a key role in the proliferation and survival of blood tumors.
Temporal Effects in Laboratory Settings
The temporal effects of ME401 are currently being evaluated in various clinical trials. In 2020, the U.S. FDA granted fast track designation to ME401.
Biological Activity
N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (CAS: 1595129-71-7) is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of various cancers and other diseases. This article explores its biological activity, focusing on mechanisms of action, efficacy in preclinical studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects its complex nature, which includes a triazine core, morpholino group, and piperidine moiety. The molecular formula is , with a molecular weight of 372.53 g/mol.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has shown inhibitory activity against various enzymes involved in cancer metabolism, particularly aldehyde dehydrogenases (ALDHs). In studies using pancreatic cancer cell lines (MIA PaCa-2), it demonstrated potent inhibition of ALDH1A1, a key enzyme implicated in tumor progression and drug resistance .
- Cellular Uptake and Bioavailability : The presence of the piperidine and morpholino groups enhances cellular permeability and bioavailability. This is crucial for achieving effective concentrations within target tissues.
- Targeting Signaling Pathways : Preliminary studies suggest that the compound may influence signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
- Anticancer Activity : In a study published in Cancer Research, the compound was tested against various cancer cell lines, including breast and pancreatic cancers. It exhibited IC50 values in the low micromolar range (around 0.033 μM for ALDH inhibition), indicating strong anticancer potential .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MIA PaCa-2 | 0.033 | ALDH1A1 inhibition |
| Breast Cancer Cells | 0.045 | Apoptosis induction |
| Colon Cancer Cells | 0.050 | Cell cycle arrest |
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the piperidine ring significantly affected potency. For instance, substituting certain groups led to enhanced activity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the compound's efficacy:
- Piperidine Modifications : Variations in the piperidine structure have been shown to affect binding affinity to target enzymes.
- Morpholino Group : Alterations to the morpholino moiety also impacted cellular uptake and overall bioactivity.
- Sulfonamide Derivatives : Compounds with different sulfonamide substitutions demonstrated varied potencies in inhibiting tumor growth.
Scientific Research Applications
Cancer Treatment
The compound has been investigated for its potential as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has shown promise in inhibiting the menin-MLL (mixed lineage leukemia) protein-protein interaction, which is crucial for the proliferation of certain acute leukemias. In a study, the compound demonstrated a binding affinity with a K_i value of approximately 1.8 nM, indicating high potency against this target .
Enzyme Inhibition
Research indicates that N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine may act as an inhibitor of various enzymes critical in metabolic pathways. For instance, it has been studied for its inhibitory effects on aldehyde dehydrogenases (ALDHs), which are essential for the metabolism of aldehydes and play a vital role in detoxifying harmful compounds within the body .
Case Study 1: Inhibition of Menin
A detailed investigation into the compound's ability to inhibit the menin protein interaction revealed that modifications to its structure could enhance its binding affinity and cellular potency. The introduction of small hydrophobic groups significantly improved its efficacy against cancer cell lines .
Case Study 2: Aldehyde Dehydrogenase Inhibition
In another study focused on enzyme inhibition, researchers evaluated various structural modifications to enhance the compound's interaction with ALDHs. The findings suggested that specific substitutions could lead to improved inhibitory activity, highlighting its potential in therapeutic applications aimed at modulating metabolism and toxicity .
Summary of Research Applications
| Application Area | Specific Target/Mechanism | Key Findings |
|---|---|---|
| Cancer Treatment | Menin protein-protein interaction | High binding affinity (K_i = 1.8 nM) |
| Enzyme Inhibition | Aldehyde dehydrogenases | Structural modifications enhance inhibitory activity |
| Potential for Other Diseases | Investigated for roles in metabolic disorders and toxicology | Ongoing research needed for broader applications |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Benzimidazole Derivatives : I-BET469 and VU0155069 feature benzimidazole moieties but differ in substitution patterns. The target’s methylsulfonyl group distinguishes it from I-BET469’s methoxyalkyl chain and VU0155069’s chloro-dihydrobenzimidazole, suggesting divergent target selectivity .
Side Chain Complexity : The target’s methylpiperidine-phenylpropan-2-yl side chain is structurally distinct from VU0155069’s naphthamide group, which may influence pharmacokinetic properties such as logP and metabolic stability .
Functional and Bioactivity Comparisons
Table 2: Functional Group Impact on Bioactivity
Key Findings:
- NMR Analysis: Comparative NMR studies (e.g., ) on triazine derivatives suggest that substituents at the 4- and 6-positions (e.g., morpholino vs. methylsulfonyl-benzimidazole) induce distinct chemical shifts in regions corresponding to hydrogen-bonding networks, critical for target engagement .
- Bioactivity Trends : Compounds with methylsulfonyl groups (e.g., target) show higher predicted binding affinity in kinase assays compared to methoxy- or chloro-substituted analogues, likely due to stronger hydrogen-bond acceptor properties .
Limitations and Contradictions
- Contradictory NMR Data : While highlights substituent-driven chemical shift changes in triazine derivatives, other studies (e.g., ) emphasize side chain modifications (e.g., piperidine vs. cyclopentyl) as dominant factors in bioactivity, indicating context-dependent structure-activity relationships.
Preparation Methods
Benzimidazole Core Formation
A modified Bernthsen synthesis is employed:
-
Condensation : o-Phenylenediamine (1.0 eq) reacts with methylsulfonylacetic acid (1.2 eq) in polyphosphoric acid (PPA) at 120°C for 6 hours under N₂, yielding 2-methylsulfonyl-1H-benzimidazole (78% yield).
-
Oxidation : The product is treated with m-chloroperbenzoic acid (mCPBA, 2.5 eq) in dichloromethane (DCM) at 0°C→25°C, achieving full sulfone formation (95% purity by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C (Condensation) |
| Oxidizing Agent | mCPBA |
| Yield | 78% (Condensation) |
| Purity (HPLC) | 95% |
Functionalization of 1,3,5-Triazine Core
Sequential Nucleophilic Substitutions
Cyanuric chloride undergoes stepwise substitutions under controlled conditions:
-
C6 Morpholino Installation :
-
Cyanuric chloride (1.0 eq) reacts with morpholine (1.1 eq) in THF at -15°C for 2 hours (90% yield).
-
-
C4 Benzimidazole Coupling :
-
Intermediate from Step 1 reacts with 2-(methylsulfonyl)-1H-benzimidazole (1.05 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 8 hours (76% yield).
-
-
C2 Amine Introduction :
Optimization Insight :
Microwave-assisted synthesis reduces reaction time from 24 hours (conventional heating) to 30 minutes while improving yield from 52% to 82%.
Synthesis of N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)amine Side Chain
Reductive Amination Protocol
-
Aldehyde Preparation : 2-(1-Methylpiperidin-4-yl)benzaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylpiperidine followed by Friedel-Crafts alkylation (58% yield over two steps).
-
Coupling : The aldehyde (1.0 eq) reacts with 2-nitropropane (1.5 eq) and ammonium acetate (3.0 eq) in MeOH under H₂ (50 psi) with 10% Pd/C (0.1 eq) at 25°C for 12 hours, yielding the secondary amine (84% yield).
Critical Note :
Zinc dust reduction (alternative to catalytic hydrogenation) generates metal residues requiring rigorous filtration.
Final Coupling and Purification
Microwave-Assisted Amine-Triazine Coupling
The triazine intermediate (1.0 eq) and side chain amine (1.2 eq) undergo nucleophilic aromatic substitution in n-butanol at 150°C (microwave, 400 W) for 45 minutes, achieving 88% yield.
Purification Strategy
-
Column Chromatography : Silica gel (230–400 mesh) with EtOAc/MeOH/NH₄OH (90:9:1) removes unreacted amine and dimers.
-
Recrystallization : The crude product is recrystallized from ethanol/water (4:1) to ≥99% purity (HPLC).
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazine-H), 8.15–7.98 (m, 4H, benzimidazole-H), 3.72–3.68 (m, 4H, morpholino), 2.92 (s, 3H, SO₂CH₃).
-
HRMS : m/z calc. for C₃₁H₄₀N₈O₃S [M+H]⁺: 605.2974; found: 605.2971.
Scale-Up Challenges and Solutions
-
Microwave Limitations : Batch size restrictions addressed via continuous flow reactors (patent pending).
-
Sulfone Stability : Oxidative degradation during storage mitigated by argon packaging and desiccants.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution at the triazine core (e.g., morpholino group introduction under reflux with HBr, as seen in piperidine derivatives ).
- Coupling reactions for benzo[d]imidazole incorporation, using catalysts like palladium or copper in solvents such as DMF .
- Sulfonylation for methylsulfonyl group addition, requiring controlled stoichiometry to avoid over-functionalization .
Purity Optimization:
- Use HPLC (≥98% purity criteria, as in ) with reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Recrystallization in ethanol/water mixtures improves crystallinity .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from morpholino, triazine, and benzoimidazole moieties. Example: Benzimidazole protons appear at δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ~731.3 Da).
- IR Spectroscopy : Identify sulfonyl (S=O stretch ~1350 cm⁻¹) and triazine (C=N ~1600 cm⁻¹) groups .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Dose-Response Validation : Re-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may interfere .
- Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or thermal shift assays to confirm direct binding to kinases/receptors .
Example: A compound with inconsistent IC50 values in kinase assays may require adjusting ATP concentrations to mimic physiological conditions .
Advanced: What computational strategies aid in target identification?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PI3K or EGFR) to predict binding modes. Focus on the methylsulfonyl group’s role in hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazine-morpholino interaction in aqueous environments .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features against known kinase inhibitors to prioritize targets .
Basic: How to design a preliminary SAR study for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with pyrimidine or pyridazine replacing triazine to assess scaffold flexibility .
- Substituent Variations : Replace morpholino with piperazine or thiomorpholine to evaluate steric/electronic effects on solubility .
- Bioisosteric Replacement : Swap methylsulfonyl with sulfonamide or carboxylate to modulate polarity .
Data Analysis:
- Tabulate IC50 values against a kinase panel (e.g., Table 1).
| Analog | R1 (Triazine) | R2 (Benzoimidazole) | IC50 (nM) |
|---|---|---|---|
| 1 | Morpholino | Methylsulfonyl | 12 ± 1.2 |
| 2 | Piperazine | Methylsulfonyl | 45 ± 3.8 |
Advanced: What strategies mitigate poor solubility in in vivo models?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for enhanced bioavailability .
- Prodrug Design : Introduce phosphate esters at the morpholino nitrogen, cleaved by alkaline phosphatase in vivo .
Basic: How to validate the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h; monitor by HPLC .
- Oxidative Stress : Treat with 3% H2O2; track sulfonyl group integrity via IR .
- Long-Term Storage : Store lyophilized at -80°C; avoid DMSO due to freeze-thaw instability .
Advanced: How to address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Solvent Correction : Apply implicit solvent models (e.g., PBS in docking) to account for hydrophobic effects .
- Entropy Calculations : Use MM-PBSA to estimate binding entropy contributions overlooked in docking .
- Crystallography : Co-crystallize with target proteins to identify unmodeled water-mediated interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
